1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

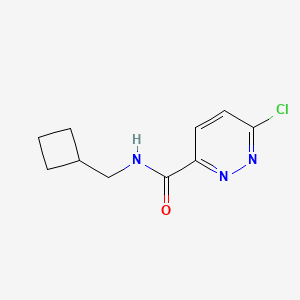

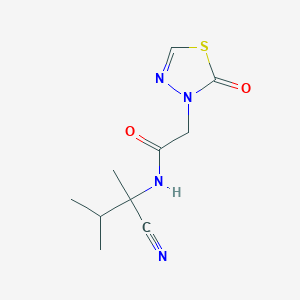

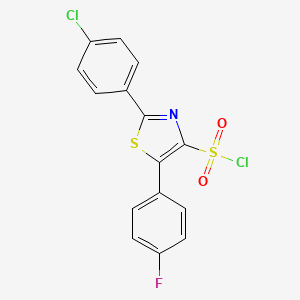

The compound “1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea” is a chemical molecule that contains a total of 38 bonds. There are 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of this compound includes 2 six-membered rings, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 Pyrimidine . The presence of these functional groups and structural features can influence its reactivity and properties.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the retrieved data. The reactivity of this compound would be influenced by its molecular structure, particularly the presence of functional groups like the pyrimidine ring and the urea derivative .Scientific Research Applications

Novel Synthesis Methods

Research has developed regiospecific one-pot synthesis techniques for pyrimido[4,5-d]pyrimidine derivatives, showcasing the biological significance of these compounds. This synthesis, conducted in solid state under microwave irradiations, provides a convenient method for producing pyrimido[4,5-d]pyrimidine derivatives in excellent yields (Prajapati, Gohain, & Thakur, 2006). Furthermore, the use of 6-[(dimethylamino)methylene]amino uracil in a three-component one-pot condensation under solvent-free conditions highlights an environmentally friendly approach to synthesizing novel dihydropyrimido[4,5-d]pyrimidine derivatives (Prajapati, Borah, & Gohain, 2007).

Supramolecular Chemistry

Studies on 2-Ureido-4[1H]-pyrimidinones have demonstrated their ability to dimerize via strong quadruple hydrogen bond arrays. Detailed analyses of the dimerization constant and lifetime of these dimers provide insights into their stability and potential for creating supramolecular architectures (Söntjens, Sijbesma, Genderen, & Meijer, 2000).

Material Science Applications

Pyrimidine-phthalimide derivatives have been designed as donor–π–acceptor chromophores, demonstrating solid-state fluorescence emission and positive solvatochromism. Their unique photophysical properties, influenced by the push–pull electronic effects of substituents, make them suitable for applications in pH sensing and possibly as components in logic gates (Yan, Meng, Li, Ge, & Lu, 2017).

Chemical Synthesis Enhancements

Microwave-assisted synthesis techniques have been employed to enhance the efficiency of synthesizing acyclonucleobases based on a uracil moiety, demonstrating the potential for higher yields and purer products through the use of modern synthetic methods (Lahsasni, 2013).

properties

IUPAC Name |

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-10-6-4-5-7-12(10)18-14(20)17-11-8-15-13(16-9-11)19(2)3/h4-9H,1-3H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPRMOBHTDRUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2694318.png)

![4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2694335.png)

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2694339.png)